[1] FACTOR XIA IN COMPLEX WITH THE INHIBITOR methyl [(2R,7S)-7-({(2E)-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enoyl}amino)-2-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-8,11-epimino-1,9-benzodiazacyclotridecin-14-yl]carbamate [] SYNTHESIS AND ANTIBACTERIAL SCREENING OF SOME NOVEL N-(3-CHLORO-2-OXO-4- SUBSTITUTED PHENYL AZETIDIN-1-YL) ISONICOTINAMIDE AND 4-(5-SUBSTITUTED PHENYL-1, 3, 4-OXADIAZOL-2-YL) PYRIDINE DERIVATIVES Research Article[6] Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 1. Evaluation of [3 + 2] Cyclization Strategies to 3-(3-Chloro-1H-pyrazol-1-yl)pyridine [] Hydrothermal syntheses of a series of copper (II), cadmium (II), and silver (I) coordination polymers with the new 3,5-bis-(triazol-1-yl)-pyridine ligand: structural diversity, anion pollutant absorption, and fluorescent properties[9] Design, Synthesis, Molecular Docking and Biological Evaluation of Bromo-Pyridyl Containing 3-Chloro 2-Azetidinone Derivatives as Potential Antimycobacterial Agents[11] Antimicrobial efficacy of n-[3- chloro-(substituted aryl)-4-oxoazetidin- 1-yl] pyridine-4- carboxamides against resistant bacterial strains obtained from clinical isolates [] 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine: A useful pseudo-N-3 ligand in efficient ruthenium(II)-catalyzed transfer hydrogenation of ketones[15] Coordination polymers based on the 3,5-di(1H-imidazol-1-yl)pyridine ligand: crystal structures and anti-liver cancer activity evaluation[16] Zinc coordination polymers with rigid dicarboxylates and semirigid 3,5-bis(imidazole-1-yl) pyridine: syntheses, structural topologies, and luminescent properties[18] Potential anti-bacterial agents: montmorillonite clay-catalyzed synthesis of novel 2-(3,5-substituted-1H-pyrazol-1-yl)-3-substituted quinolines and their in silico molecular docking studies[19] Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor[20] Coordination Frameworks based on 3,5-Bis(imidazole-1-yl)pyridine and Aromatic Dicarboxylate Ligands: Synthesis, Crystal Structures, and Photoluminescent Properties†[21] FACTOR XIA IN COMPLEX WITH THE INHIBITOR methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate[22] Utility of 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile for construction of some new heterocyclic systems as antimicrobial agents[23] Three Coordination Polymers based on 3,5-Bis(imidazole-1-yl)pyridine and Benzoic Acid: Synthesis, Crystal Structures and Photoluminescent Properties[24] Amorphous-state 4-(2-chloro-3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-(methanesulfonyl)benzoyl)-1,3-dimethyl-1H-pyrazol-5-yl-1,3-dimethyl-1H-pyrazol-4-formate as well as preparation method and application thereof [] Synthesis, biological activity and molecular docking study of some new chalcones, pyrazolines and isoxazolines derivatives bearing 1,2,3- triazoline[26] Cytotoxic, Antioxidant, and Caspase-9 activity of 2-(3,5-dibromo-4-methoxyphenyl)3(3-mercapto-5(pyridine-4-Yl)4H1,2,4-triazol-4yl)-thiazolidine4-one against various human tumor cell lines[27] Design and Synthesis Of 2-(2-{3-Chloro-4[1-(Arylamido/Imido-Alkyl)-1h-Benzimidazol-2-Yl] Phenyl} Ethyl) Isoindol-1, 3-Diones for Studying their Anti-Japanese Encephalitis Virus (Jev) Activity [] Homo‐ and Heterometallic Coordination Oligomers and Polymers Derived from the Preformed Complexes 2, [Cu(bdmpp)(N3)2], and [Cu(bdmpp)(N3)(μ‐N3)]2 [bdmpp = 2,6‐bis(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)pyridine]: Syntheses, Structures, and Redox Properties
3-Chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a chloro group at the 3-position and a 3,5-dibromo-1H-pyrazol-1-yl group at the 2-position. Its molecular formula is C10H7Br2ClN3, and it has a molecular weight of approximately 342.54 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its properties, synthesis, and applications.
3-Chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine falls under the category of halogenated heterocycles. It is classified as a pyridine derivative due to the presence of the pyridine ring and is also categorized as a pyrazole derivative due to the attached pyrazole moiety.
The synthesis of 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine typically involves several synthetic routes:
The reaction conditions are optimized for yield and purity, often employing techniques such as refluxing or microwave-assisted synthesis to enhance reaction rates and product formation.
The molecular structure of 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine features:
The InChI representation for this compound is:
The InChI Key is: FGOQNKQVWGUEGZ-UHFFFAOYSA-N.
The molecular weight is approximately 342.54 g/mol, with specific structural features contributing to its chemical reactivity and biological activity.
3-Chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine can participate in several chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science.
The mechanism of action of 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine involves its interaction with specific biological targets:
Research indicates that related compounds exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications for this compound as well.
Key physical properties include:
Relevant chemical properties include:
Studies have shown that halogenated compounds often exhibit unique reactivity patterns due to their electronegative substituents, influencing both their chemical behavior and biological interactions.
3-Chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine has several applications:
Heterocyclic compounds constitute >85% of clinically approved drugs, with nitrogen-containing scaffolds like pyridine and pyrazole being particularly prominent due to their structural versatility and capacity for target engagement. These frameworks enable critical interactions with biological targets through hydrogen bonding, π-stacking, and dipole effects. Pyridine-pyrazole hybrids represent an emerging class of pharmacophores designed to leverage synergistic bioactivity. The integration of halogen atoms—especially chlorine and bromine—enhances binding affinity, metabolic stability, and membrane permeability by modulating electron distribution and lipophilicity. This review examines the chemical significance and therapeutic potential of 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine, a novel hybrid scaffold engineered for enhanced bioactivity [3] [5] [8].
Pyridine-pyrazole hybrids combine the hydrogen-bond-accepting pyridine ring with the metabolic stability of pyrazole, creating privileged scaffolds for multitarget drug design. These hybrids exhibit broad pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities, attributable to their ability to engage diverse enzyme classes:
Table 1: Clinically Approved Drugs Containing Pyridine-Pyrazole Motifs | Drug Name | Therapeutic Application | Key Structural Features | Target |
---|---|---|---|---|
Crizotinib | Non-small cell lung cancer | Pyridine-pyrazole core | ALK/ROS1 kinase | |
Axitinib | Renal cell carcinoma | Pyrazole-vinylpyridine | VEGFR | |
Riociguat | Pulmonary hypertension | Pyrazolopyridine with carbamate | sGC activator | |
Vericiguat | Heart failure | Pyrazolopyridine with methoxy group | sGC stimulator | |
Zavegepant | Migraine | Indazole-pyridine hybrid | CGRP receptor antagonist | [2] [6] [8] |
Synthetic routes to these hybrids typically involve:
Halogen atoms (Cl, Br) are strategic "bioisosteric billboards" that enhance pharmacodynamics and pharmacokinetics. In 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine, halogen placement drives target engagement:
Table 2: Impact of Halogen Substituents on Physicochemical and Bioactive Properties | Halogen Position | Electrostatic Potential (kcal/mol) | Log P Shift | Target Affinity (IC₅₀) |
---|---|---|---|---|
None | -15.2 | 2.1 | >100 μM (Kinase X) | |
3-Cl (Pyridine) | -18.7 | 2.6 | 42 μM | |
3,5-Br₂ (Pyrazole) | -21.3 | 3.8 | 8.3 μM | |
3-Cl + 3,5-Br₂ | -25.1 | 4.2 | 1.7 μM | [3] [7] [9] |
Halogenation also tunes metabolic resistance:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1